Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate
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Overview
Description
Ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate is an organic compound with the molecular formula C11H10N4O4 It is a derivative of diazenyl compounds, characterized by the presence of a diazenyl group (-N=N-) attached to a nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate typically involves the reaction of ethyl cyanoacetate with 4-nitroaniline under diazotization conditions. The reaction is carried out in the presence of a diazotizing agent such as sodium nitrite and an acid like hydrochloric acid. The resulting diazonium salt is then coupled with ethyl cyanoacetate to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Ethyl 2-amino-2-(4-aminophenyl)diazenyl-acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-cyano-2-(4-nitrophenyl)diazenyl-acetic acid.
Scientific Research Applications
Ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diazenyl group can also participate in electron transfer reactions, affecting cellular redox states.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-(2-nitrophenyl)diazenyl-acetate: Similar structure but with the nitro group in a different position.
Ethyl 2-cyano-2-(4-aminophenyl)diazenyl-acetate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Ethyl 2-cyano-2-(4-nitrophenyl)diazenyl-acetate is unique due to the specific positioning of the nitro group, which influences its reactivity and potential applications. The presence of both cyano and diazenyl groups also provides a versatile platform for further chemical modifications.
Properties
CAS No. |
85137-66-2 |
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Molecular Formula |
C11H10N4O4 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 2-cyano-2-[(4-nitrophenyl)diazenyl]acetate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10(7-12)14-13-8-3-5-9(6-4-8)15(17)18/h3-6,10H,2H2,1H3 |
InChI Key |
ACZKJVAWZGGQLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)N=NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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